
1-(2-Oxoethyl)-2,2'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is a chemical compound known for its unique structure and properties It is characterized by the presence of a bipyridine moiety linked to an oxoethyl group
Métodos De Preparación
The synthesis of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium typically involves the reaction of 2,2’-bipyridine with an oxoethylating agent under controlled conditions. One common method includes the use of oxalyl chloride as the oxoethylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields
Aplicaciones Científicas De Investigación
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic and electronic properties.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials, due to its ability to form stable complexes with various metals.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium involves its ability to coordinate with metal ions through its bipyridine moiety. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, affecting their structure and function.
Molecular targets and pathways involved include metal ion transporters, enzymes involved in redox reactions, and signaling pathways related to metal ion homeostasis. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine. These compounds share the bipyridine core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Compared to these similar compounds, 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and coordination behavior. This uniqueness makes it a valuable compound for specific applications where its particular properties are advantageous.
Propiedades
Número CAS |
65447-67-8 |
|---|---|
Fórmula molecular |
C12H12N2O+2 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-(2-pyridin-1-ium-2-ylpyridin-1-ium-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H11N2O/c15-10-9-14-8-4-2-6-12(14)11-5-1-3-7-13-11/h1-8,10H,9H2/q+1/p+1 |
Clave InChI |
RKICGMOPGMFTAI-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[NH+]C(=C1)C2=CC=CC=[N+]2CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


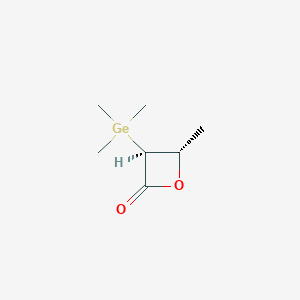

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)


![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
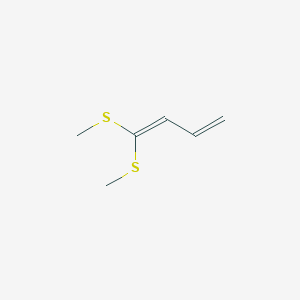
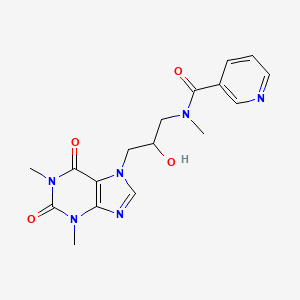
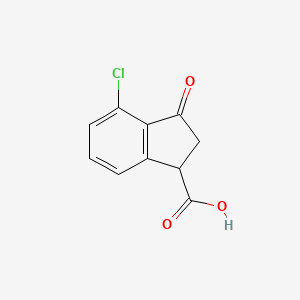
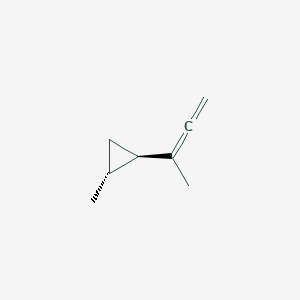
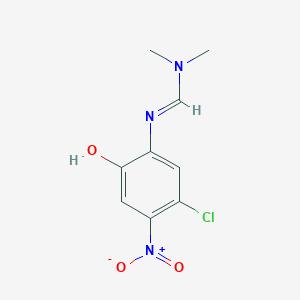
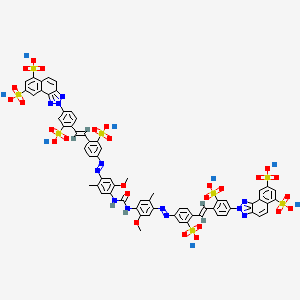
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)

